ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate
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Description
The compound “Ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate” is a derivative of adamantane . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity . They can undergo various chemical transformations, including polymerization reactions . The exact chemical reactions involving “Ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate” are not specified in the available resources.Mechanism of Action
Target of action
It contains an adamantyl group and a 1,3,4-thiadiazole ring, both of which are found in various bioactive compounds . Adamantyl derivatives have been associated with a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects . Similarly, 1,3,4-thiadiazole derivatives have shown antimicrobial activity .
Future Directions
Adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is a promising line of research . The high reactivity of these compounds offers extensive opportunities for their utilization in various applications . Future research could focus on developing novel methods for the preparation of adamantane derivatives and investigating their potential uses .
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-3-25-16(24)11(2)26-18-22-21-17(27-18)20-15(23)10-19-7-12-4-13(8-19)6-14(5-12)9-19/h11-14H,3-10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPWNIJXVSHLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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